Home > Products > Building Blocks P17517 > exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine
exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine - 1408074-65-6

exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine

Catalog Number: EVT-1818889
CAS Number: 1408074-65-6
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-Methyl-2β-hydroxy-8-azabicyclo[3.2.1]octane-6-exo-carbonitrile

  • Compound Description: This compound serves as a key intermediate in the total synthesis of the natural alkaloid 6-exo-(acetyoxy)-8-azabicyclo[3.2.1]octan-2-exo-ol. []
  • Relevance: This compound shares the core 8-azabicyclo[3.2.1]octane scaffold with exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine. The presence of substituents at the 2 and 6 positions, while different, highlights the potential for derivatization at these positions in the parent structure. []

2-(α-Hydroxybenzyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-one

  • Compound Description: This compound is formed during the reaction of the lithium enolate of tropinone with benzaldehyde. Notably, it exists as the exo-anti diastereoisomer. []
  • Relevance: The structure of this compound reveals a close relationship to exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine. Both share the 8-azabicyclo[3.2.1]octane core. The presence of a methyl group at position 8 in this compound, as opposed to the Boc group in exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine, illustrates variations in substituents possible at that specific position. []

8-Benzyl-2-[(4-bromophenyl)(hydroxy)methyl]-8-azabicyclo[3.2.1]octan-3-one

  • Compound Description: This compound has three identified isomers: (±)-exo,syn-(1RS,2SR,5SR,9SR), (+)-exo,anti-(1R,2S,5S,9R), and (±)-exo,anti-(1RS,2SR,5SR,9RS), each exhibiting distinct crystal structures and properties. []
  • Relevance: The three isomers of this compound provide further examples of structural variations possible on the 8-azabicyclo[3.2.1]octane scaffold, also present in exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine. The variety of substituents and their stereochemistry highlight the potential for generating diverse compounds based on this core structure. []

N-Acylnortropane Derivatives

  • Compound Description: This group of compounds, synthesized via palladium-catalyzed aminocarbonylation, holds biological significance, particularly those derived from nortropinone and nortropine. []
  • Relevance: These derivatives share the 8-azabicyclo[3.2.1]octane core structure with exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine. The N-acylation modification in these compounds underscores the potential for functionalizing the nitrogen atom within the bicyclic system of exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine. []

N-Substituted Bridgehead Azabicycloalkanes

  • Compound Description: This class of compounds, including N-tosyl-7-azabicyclo[2.2.1]heptane and N-(phenyloxycarbonyl)-7-azabicyclo[2.2.1]heptane, are explored as substrates for microbiological oxygenation. []
  • Relevance: While these compounds primarily focus on the 7-azabicyclo[2.2.1]heptane scaffold, they highlight the broader class of bridgehead azabicycloalkanes to which exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine belongs. Their use in microbiological oxygenation emphasizes the potential for these types of compounds to undergo enzymatic modifications. []

1-(4-(4-((1R,5R,6R)-6-Hydroxy-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-(pyridin-4-yl)urea

  • Compound Description: This compound is an active metabolite of the potent PI3 kinase inhibitor PKI-179, with the endo isomer exhibiting significant activity. []
  • Relevance: This compound showcases the incorporation of the 8-azabicyclo[3.2.1]octane motif, also found in exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine, into a complex and biologically active molecule. The presence of a morpholine ring and various other substituents illustrates the versatility of this core structure for developing drug-like molecules. []

[(18)F]1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)-3-(2-fluoroethyl)urea ([(18)F]ATPFU)

  • Compound Description: This compound is a PET radiotracer designed for imaging the mammalian target of rapamycin (mTOR), which plays a crucial role in cellular processes. []
  • Relevance: This radiotracer incorporates the 8-azabicyclo[3.2.1]octane core found in exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine within its structure. The presence of fluorine-18 highlights the applicability of this scaffold for developing radiolabeled probes for imaging studies, emphasizing its potential in medicinal chemistry and drug discovery. []

(2-Alkoxybenzoyl)ureas

  • Compound Description: These compounds demonstrate potent 5-HT3 receptor antagonist activity, with ortho-alkoxy substitution on the benzoyl ring being crucial for their efficacy. []
  • Relevance: While not directly containing the 8-azabicyclo[3.2.1]octane core, these compounds are relevant due to their use of bicyclic amines as part of their structure. Specifically, endo-N-[[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl-amino] carbonyl]-2-(cyclopropylmethoxy) benzamide (compound 30 in the paper) shares the 8-methyl-8-azabicyclo[3.2.1]octane moiety with exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine. This similarity underscores the potential for incorporating the 8-azabicyclo[3.2.1]octane scaffold into compounds targeting the 5-HT3 receptor, offering insights for exploring the pharmacological profile of exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine. []

Ipratropium Bromide

  • Compound Description: This compound is a pharmaceutical agent used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Its mechanism of action involves antagonism of muscarinic acetylcholine receptors. []
  • Relevance: Ipratropium bromide features an 8-azabicyclo[3.2.1]octane ring system within its structure, similar to exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine. This structural similarity, even with different substituents, suggests the 8-azabicyclo[3.2.1]octane core as a valuable scaffold for developing pharmaceutical compounds, particularly those targeting cholinergic pathways. []

Tiotropium Bromide

  • Compound Description: Similar to ipratropium bromide, tiotropium bromide is a medication used for treating COPD. It exerts its therapeutic effects by blocking muscarinic receptors in the airways. []
  • Relevance: Although tiotropium bromide contains a 9-aza-3-oxatricyclo[3.3.1.02,4]nonane core instead of the 8-azabicyclo[3.2.1]octane scaffold found in exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine, both compounds are relevant within the broader context of anticholinergic drugs. This suggests that modifications to the bicyclic ring system can lead to variations in pharmacological properties while retaining activity at the muscarinic receptor. []

N-Acyllactams

  • Compound Description: This group of compounds, including N-benzoyl-2-pyrrolidone and N-benzoyl-ε-caprolactam, exhibits varying reactivity in aminolysis reactions compared to their bicyclic counterparts. []
  • Relevance: While these compounds are monocyclic, their comparison with bicyclic oxalactams in aminolysis reactions provides insights into the reactivity of cyclic amide systems. This information can be relevant when considering potential reactions involving the amide group within exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine. []

[3.2.2]-3-Azabicyclic Diamines and [3.2.1]-3-Aza-8-oxy-bicyclic Diamines

  • Compound Description: These compounds represent novel scaffolds designed as conformationally restricted analogs of 1,3-diaminopropane. They hold potential for medicinal chemistry applications, particularly in designing GPCR ligands. []
  • Relevance: These compounds, alongside the [3.2.1]-3-azabicyclic diamines, highlight the broader concept of using bicyclic frameworks to constrain the conformation of diamine units. The research on these structures demonstrates how subtle changes in ring size and the introduction of heteroatoms can significantly impact conformational preferences and, consequently, biological activity. []
Overview

exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine is a bicyclic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protected amino group at the 2-position of an 8-azabicyclo[3.2.1]octane framework. The molecular formula for this compound is C12H22N2O2C_{12}H_{22}N_{2}O_{2}, with a molecular weight of approximately 226.32 g/mol. This compound is recognized for its potential applications in organic synthesis, medicinal chemistry, and material science, serving as a versatile building block in various chemical reactions and biological studies.

Source and Classification

The compound is classified as an azabicyclic amine and is derived from the bicyclic structure of azabicyclo[3.2.1]octane. It can be synthesized through various organic chemistry methods, often involving the protection of amine functionalities to facilitate further reactions without unwanted side reactions . Its classification as a bicyclic compound positions it within a broader category of compounds that exhibit unique chemical properties due to their cyclic structures.

Synthesis Analysis

Methods and Technical Details

The synthesis of exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available bicyclo[3.2.1]octane derivatives.
  2. Boc Protection: The amino group is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine, forming a Boc-protected intermediate.
  3. Cyclization: The protected intermediate undergoes cyclization reactions to form the bicyclic structure, often facilitated by catalysts under specific reaction conditions to ensure high yield and selectivity.
  4. Deprotection: Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine for further applications.

Industrial Production Methods

In industrial settings, optimized reaction conditions are employed to ensure consistent quality and yield, potentially utilizing continuous flow reactors for large-scale synthesis.

Molecular Structure Analysis

Structure and Data

The molecular structure of exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine features:

  • A bicyclic core derived from azabicyclo[3.2.1]octane.
  • A Boc-protected amino group at the 2-position.

This structural arrangement contributes to its rigidity and stability, which are critical for its interaction with biological targets and its utility in synthetic chemistry .

Chemical Reactions Analysis

Types of Reactions

The compound can participate in various chemical reactions, including:

  • Oxidation: Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate or chromium trioxide.
  • Reduction: Can be reduced to alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Mechanism of Action

Process and Data

The mechanism of action for exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine involves its interaction with specific molecular targets, particularly in biological systems:

  • The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine which can then participate in various biochemical reactions.
  • The rigid bicyclic structure allows for effective interactions with enzymes and receptors, influencing neurotransmission pathways similar to those affected by tropane alkaloids .
Physical and Chemical Properties Analysis

Physical Properties

Physical properties include:

  • Appearance: Typically a solid at room temperature.

Chemical Properties

Chemical properties encompass:

  • Solubility: Soluble in organic solvents such as dichloromethane and methanol.

These properties make it suitable for various applications in organic synthesis and medicinal chemistry.

Applications

Scientific Uses

exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine has several significant applications:

  1. Organic Synthesis: Serves as a building block in the synthesis of complex organic molecules and constrained amino acids.
  2. Medicinal Chemistry: Investigated for its potential therapeutic effects, particularly as a scaffold for drug development targeting neurotransmitter systems.
  3. Biological Research: Used to study interactions between bicyclic amines and biological targets, contributing to our understanding of similar structures' behavior in biological systems.
  4. Material Science: Employed in the production of advanced materials due to its unique structural properties .
Synthetic Methodologies for exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine

Intramolecular Cyclization Strategies for Bicyclic Framework Assembly

The construction of the 8-azabicyclo[3.2.1]octane scaffold relies heavily on ring-forming reactions that establish the characteristic bridged bicyclic architecture. Two predominant cyclization strategies dominate the literature: nucleophilic ring closures and transition-metal-catalyzed cyclizations.

Nucleophilic ring closures often employ cycloheptane or cyclopentane precursors functionalized with amine nucleophiles and electrophilic sites. For example, treatment of appropriately substituted cycloheptane derivatives with sodium hypochlorite facilitates intramolecular amination, yielding the bicyclic core in 55–65% yields as demonstrated in early syntheses . Similarly, α-bromination of cyclopentanone precursors initiates ring closure via quaternary ammonium intermediates, followed by thermal demethylation to furnish 2-azabicyclo[3.2.1]octan-3-one systems – key precursors to the target amine scaffold .

Transition-metal-catalyzed cyclizations offer complementary approaches. Ring-closing metathesis (RCM) using Grubbs catalysts has proven particularly effective for constructing the seven-membered ring component. Symmetric bis-homoallylic amines undergo RCM in anhydrous toluene with first-generation ruthenium catalysts, delivering unsaturated azabicyclic intermediates in >75% yield [3]. Palladium-catalyzed Tsuji–Trost reactions further expand this toolbox, enabling cyclization of hydrazine derivatives to functionalized bicyclic frameworks suitable for downstream elaboration to the target amine .

Table 1: Cyclization Strategies for Bicyclic Framework Synthesis

MethodPrecursorKey ConditionsYieldApplication to Target
Hypochlorite-mediatedAmino-substituted cycloheptaneNaOCl, AgNO₃, MeOH reflux55–65%Direct core assembly
α-Halogenation/cyclizationCyclopentanone derivativesBr₂, heat (demethylation)ModerateKetone precursor synthesis
Ring-closing metathesisBis-homoallylic aminesGrubbs catalyst, toluene, reflux>75%Unsaturated intermediate generation
Tsuji–Trost cyclizationHydrazine derivativesPd(0) catalyst, baseHighFunctionalized bicyclic systems

Catalytic Asymmetric Synthesis and Stereochemical Control

The exo-stereochemistry at the C2 amine position is crucial for the biological relevance and synthetic utility of this scaffold. Achieving precise stereocontrol demands chiral induction strategies during bicyclic framework formation or stereoselective functionalization of pre-formed racemic cores.

Asymmetric cyclization techniques leverage chiral catalysts or auxiliaries. The Aza-Cope-Mannich rearrangement represents a powerful stereocontrolled approach to the bicyclic system. This transformation proceeds via an iminium intermediate (Intermediate A) that undergoes [3,3]-sigmatropic rearrangement to establish three contiguous stereocenters with high diastereoselectivity . This methodology proved instrumental in the total synthesis of Strychnos alkaloids, demonstrating its capacity to control the exo-amine configuration in complex settings .

Enzymatic resolution provides an alternative for obtaining enantiopure material. Lipase-catalyzed kinetic resolution of racemic exo-alcohol precursors (e.g., exo-8-Boc-8-azabicyclo[3.2.1]octane-3-methanol) enables access to chiral building blocks that can be transformed to the target amine via functional group interconversion [4]. Additionally, chiral pool synthesis starting from enantiomerically pure cis-3,5-diacetoxycyclopentene has been employed for natural product synthesis, establishing absolute stereochemistry early in the synthetic sequence .

Table 2: Stereochemical Control Approaches

StrategyKey MethodologyStereochemical OutcomeLimitations
Aza-Cope-MannichIminium rearrangement3 stereocenters with high exo-selectivityRequires specific substitution pattern
Enzymatic resolutionLipase-catalyzed ester hydrolysis>98% ee for alcohol precursorsRequires derivatization step
Chiral auxiliaryEvans oxazolidinone-mediated alkylationDiastereomeric ratio >95:5Auxiliary attachment/removal
Chiral pool synthesisStarting from enantiopure cyclopenteneInherited chiralityLimited precursor availability

Protection-Deprotection Strategies for Amine and Boc Functionalities

Orthogonal protection of the bridgehead (C8) and exo-amine (C2) nitrogen atoms is essential for selective functionalization. The Boc (tert-butoxycarbonyl) group serves as the dominant protecting group for the bridgehead nitrogen due to its stability during diverse transformations and clean deprotection under mild acidic conditions.

Boc installation typically employs di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions or in aprotic solvents like THF/DMF at 0–25°C. This protection is generally performed early in synthetic sequences, as evidenced by the synthesis of 3-methylene-8-Boc-8-azabicyclo[3.2.1]octane, where Boc introduction precedes critical functional group manipulations [4]. Quantitative Boc cleavage is achieved with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, regenerating the secondary amine without disrupting the exo-amine functionality [3] [6].

For the C2 exo-amine, protection strategies vary based on synthetic requirements. Benzyl groups offer robust protection compatible with organometallic transformations, as demonstrated in the synthesis of benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine (76272-36-1) [8]. Carbamate protections (Cbz, Fmoc) enable peptide coupling applications, while trifluoroacetamide groups serve as temporary protection during radical dehalogenation steps [3]. Selective deprotection is achieved through hydrogenolysis (benzyl), base treatment (Fmoc), or mild hydrolysis (trifluoroacetamide).

Table 3: Protection Strategies for Azabicyclic Amines

Amine PositionProtecting GroupInstallation ReagentDeprotection ConditionsKey Advantages
Bridgehead (C8)BocBoc₂O, base, 0-25°CTFA/DCM or HCl/dioxaneAcid-labile, orthogonal to C2
exo-Amine (C2)BenzylBnBr, base or reductive aminationH₂/Pd-C, TFAStable to bases, hydrogenolyzed
exo-Amine (C2)TrifluoroacetamideTFAA, pyridineK₂CO₃/MeOH or mild hydrolysisActivating for nucleophilic displacement
exo-Amine (C2)CbzCbz-Cl, baseH₂/Pd-COrthogonal to Boc, peptide compatible

Rearrangement-Based Approaches: Beckmann and Aza-Cope-Mannich Pathways

Rearrangement reactions provide efficient, atom-economic routes to the stereodefined 8-azabicyclo[3.2.1]octane skeleton. The Beckmann rearrangement and Aza-Cope-Mannich sequence represent particularly powerful methodologies for constructing the bicyclic core with precise stereochemical outcomes.

The Beckmann rearrangement transforms ketoximes into amides under acidic conditions. Applied to bicyclic ketoximes, this reaction facilitates ring expansion to the 8-azabicyclo[3.2.1]octan-3-one system. For example, treatment of fused cyclohexanone oximes with thionyl chloride or phosphorus oxychloride induces rearrangement to lactam products, which serve as direct precursors to the target amine scaffold after reduction (e.g., LiAlH₄-mediated) . Stereochemical control in this process depends on the configuration of the starting oxime and the rearrangement mechanism, typically proceeding with retention of configuration.

The Aza-Cope-Mannich rearrangement constitutes a sophisticated cascade for building complex alkaloid frameworks containing the 8-azabicyclic motif. This transformation commences with the generation of an iminium ion (Intermediate A), which triggers a [3,3]-sigmatropic rearrangement to form a new carbon-carbon bond (Intermediate B). Subsequent Mannich cyclization delivers tricyclic structures with up to three stereocenters set in a single operation. This methodology proved indispensable in the total syntheses of (±)-dehydrotubifoline and (±)-akuammicine, where the 8-azabicyclic core was established with the requisite exo-amine stereochemistry . The reaction tolerates diverse substituents and proceeds with excellent diastereoselectivity when chiral precursors are employed.

Table 4: Rearrangement Applications in Bicyclic Synthesis

RearrangementStarting MaterialKey ConditionsProductsStereochemical Features
BeckmannBicyclic ketoximesSOCl₂, POCl₃, PPABridged lactamsRetention of configuration
Aza-Cope-MannichAmino-substituted enol ethersAcid catalysis (TFA, TsOH)(±)-Dehydrotubifoline, (±)-AkuammicineSets up to 3 contiguous stereocenters
Vinylogous MannichEnolates + iminium ionsLewis acid catalysis (BF₃·OEt₂)Functionalized β-amino carbonyl compoundsexo-Selectivity via chelation

Properties

CAS Number

1408074-65-6

Product Name

exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine

IUPAC Name

tert-butyl (1R,2S,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-6-9(13)10(14)7-5-8/h8-10H,4-7,13H2,1-3H3/t8-,9+,10-/m1/s1

InChI Key

LJSMXQVRQBFKNF-KXUCPTDWSA-N

SMILES

CC(C)(C)OC(=O)N1C2CCC(C1CC2)N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1CC2)N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H]([C@H]1CC2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.